molecular formula C31H34N2O6 B12301196 (2S)-2-[(2S,3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-hydroxy-4-phenylbutanamido]-4-methylpentanoic acid

(2S)-2-[(2S,3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-hydroxy-4-phenylbutanamido]-4-methylpentanoic acid

Cat. No.: B12301196
M. Wt: 530.6 g/mol
InChI Key: DYKHBFJZCIEBJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (2S)-2-[(2S,3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-hydroxy-4-phenylbutanamido]-4-methylpentanoic acid is a complex organic molecule with potential applications in various scientific fields. This compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to protect amino groups during the synthesis process.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the protection of the amino group using the Fmoc group. The process includes:

    Protection of the Amino Group: The amino group is protected using Fmoc chloride in the presence of a base such as sodium carbonate.

    Formation of the Peptide Bond: The protected amino acid is then coupled with another amino acid or peptide using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) or N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC).

    Deprotection: The Fmoc group is removed using a base such as piperidine, revealing the free amino group for further reactions.

Industrial Production Methods

Industrial production of this compound would likely involve automated peptide synthesizers, which can handle the repetitive steps of protection, coupling, and deprotection efficiently. These machines are designed to produce peptides in large quantities with high purity.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC).

    Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents like sodium borohydride (NaBH4).

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane (DCM).

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Various nucleophiles in the presence of a base like triethylamine (TEA).

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an alcohol.

    Substitution: Formation of substituted amines or other derivatives.

Scientific Research Applications

This compound has several applications in scientific research:

    Chemistry: Used in the synthesis of complex peptides and proteins.

    Biology: Studied for its potential role in biological processes and interactions.

    Medicine: Investigated for its potential therapeutic properties, including as a drug candidate.

    Industry: Utilized in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The Fmoc group protects the amino group during synthesis, preventing unwanted reactions. Once the Fmoc group is removed, the free amino group can interact with other molecules, facilitating the formation of peptide bonds and other chemical interactions.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-[(2S,3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-hydroxy-4-phenylbutanamido]-4-methylpentanoic acid: is similar to other Fmoc-protected amino acids and peptides.

    Fmoc-Lysine: Another Fmoc-protected amino acid used in peptide synthesis.

    Fmoc-Glycine: A simpler Fmoc-protected amino acid.

Uniqueness

This compound is unique due to its specific structure, which includes both the Fmoc protecting group and the complex peptide backbone. This combination allows for precise control over peptide synthesis and the formation of complex molecular structures.

Properties

Molecular Formula

C31H34N2O6

Molecular Weight

530.6 g/mol

IUPAC Name

2-[[3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-hydroxy-4-phenylbutanoyl]amino]-4-methylpentanoic acid

InChI

InChI=1S/C31H34N2O6/c1-19(2)16-27(30(36)37)32-29(35)28(34)26(17-20-10-4-3-5-11-20)33-31(38)39-18-25-23-14-8-6-12-21(23)22-13-7-9-15-24(22)25/h3-15,19,25-28,34H,16-18H2,1-2H3,(H,32,35)(H,33,38)(H,36,37)

InChI Key

DYKHBFJZCIEBJE-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C(C(CC1=CC=CC=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.